molecular formula C10H14O2 B3058182 4-(2-Ethoxyethyl)phenol CAS No. 88318-14-3

4-(2-Ethoxyethyl)phenol

Cat. No. B3058182
CAS RN: 88318-14-3
M. Wt: 166.22 g/mol
InChI Key: PVJBTJCXIGHIAO-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)phenol is a type of organic compound that contains a benzene ring which is bonded to a hydroxyl group . It plays an important role in the formation of secondary organic aerosols (SOA) .


Synthesis Analysis

The synthesis of 4-(2-Ethoxyethyl)phenol involves reacting methyl vinyl ether and 4-bromonitrobenzene . A capillary gas chromatographic method of analysis is used for each step in the reaction .


Molecular Structure Analysis

The molecular structure of 4-(2-Ethoxyethyl)phenol involves a benzene ring attached directly to a hydroxyl group . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .


Chemical Reactions Analysis

The gas-phase mechanism and kinetics of 4-(2-Ethoxyethyl)phenol with OH reaction are studied by the density functional theory (DFT). The initial reactions produce two different channels: OH addition and H abstraction .


Physical And Chemical Properties Analysis

Phenols, including 4-(2-Ethoxyethyl)phenol, usually have a higher boiling point compared to other hydrocarbons that have equal molecular masses. This is because of the presence of the intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .

Scientific Research Applications

Secondary Organic Aerosol Formation

In atmospheric chemistry, 4-(2-Ethoxyethyl)phenol plays a role in the formation of secondary organic aerosols (SOA). These aerosols impact air quality, climate, and human health. Understanding the gas-phase reactions and kinetics involving this compound contributes to our knowledge of atmospheric processes .

Mechanism of Action

Mode of Action

The compound interacts with its targets, primarily the receptors of angiotensin II, and blocks their action This results in the relaxation of blood vessels, thereby reducing blood pressure

Biochemical Pathways

The biochemical pathways affected by 4-(2-Ethoxyethyl)phenol are primarily related to the regulation of blood pressure. By blocking the action of angiotensin II, it affects the renin-angiotensin system, a key regulatory pathway for blood pressure . The downstream effects include the relaxation of blood vessels and reduction of blood pressure.

Result of Action

The primary molecular effect of 4-(2-Ethoxyethyl)phenol’s action is the blocking of angiotensin II receptors, leading to a decrease in blood pressure . On a cellular level, this results in the relaxation of vascular smooth muscle cells. The overall effect is a reduction in hypertension, making it beneficial for patients with high blood pressure.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 4-(2-Ethoxyethyl)phenol research could involve further studies on its atmospheric oxidation pathways . This could provide a comprehensive explanation for the atmospheric oxidation pathway of this compound and show how it would be removed by OH radical in the atmosphere .

properties

IUPAC Name

4-(2-ethoxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBTJCXIGHIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607095
Record name 4-(2-Ethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88318-14-3
Record name 4-(2-Ethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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